molecular formula C17H19FN2O3 B12624803 N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide CAS No. 919772-43-3

N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide

Cat. No.: B12624803
CAS No.: 919772-43-3
M. Wt: 318.34 g/mol
InChI Key: XSBIBRSPURAVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an aminoethyl group and a fluorophenylmethoxy group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-hydroxy-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-aminoethanol.

    Introduction of the Fluorophenylmethoxy Group: The next step involves the nucleophilic substitution reaction where the hydroxyl group of the benzamide core is replaced with the 3-fluorophenylmethoxy group using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide involves its interaction with specific molecular targets. The aminoethyl group allows for hydrogen bonding and electrostatic interactions with enzymes or receptors, while the fluorophenylmethoxy group enhances its binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-4-methoxybenzamide: Lacks the fluorophenyl group, resulting in different binding properties and biological activities.

    N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

Uniqueness

N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide is unique due to the presence of the fluorophenylmethoxy group, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

919772-43-3

Molecular Formula

C17H19FN2O3

Molecular Weight

318.34 g/mol

IUPAC Name

N-(2-aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide

InChI

InChI=1S/C17H19FN2O3/c1-22-16-10-14(5-6-15(16)17(21)20-8-7-19)23-11-12-3-2-4-13(18)9-12/h2-6,9-10H,7-8,11,19H2,1H3,(H,20,21)

InChI Key

XSBIBRSPURAVJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)F)C(=O)NCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.